4-Bromo-6-methylpyridazin-3-amine

Description

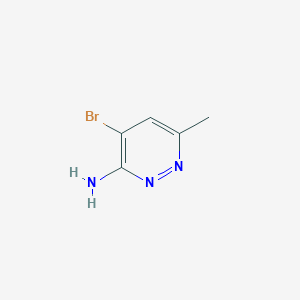

4-Bromo-6-methylpyridazin-3-amine is a brominated pyridazine derivative featuring a methyl substituent at position 6 and an amine group at position 2. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic scaffolds. Its structure (C₅H₆BrN₃) combines electrophilic bromine with nucleophilic amine and methyl groups, enabling diverse reactivity in cross-coupling reactions and functionalization.

Properties

IUPAC Name |

4-bromo-6-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEOXSBRCXKFLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylpyridazin-3-amine typically involves the bromination of 6-methylpyridazin-3-amine. One common method is the reaction of 6-methylpyridazin-3-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions helps in achieving high purity and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methylpyridazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry

4-Bromo-6-methylpyridazin-3-amine serves as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The compound can be transformed into different derivatives depending on the reagents used.

Biology

Research indicates that this compound exhibits notable biological activities , including:

- Antimicrobial Activity : It has shown effectiveness against several bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition Concentration (BIC) |

|---|---|---|

| Staphylococcus aureus | 15.625 μM | 62.216 μg/mL |

| Enterococcus faecalis | 62.5 μM | 124.432 μg/mL |

| Pseudomonas aeruginosa | 31.108 μM | 124.432 μg/mL |

The mechanism of action involves inhibiting protein synthesis pathways, leading to bactericidal effects on Gram-positive bacteria.

Medicine

In medicinal chemistry, ongoing research is exploring the potential of this compound as a pharmaceutical agent . Its interactions with specific molecular targets may lead to therapeutic effects against various diseases, particularly through enzyme inhibition related to tumor growth and bacterial survival.

Case Study: Anticancer Activity

In vitro studies have demonstrated that treatment with this compound significantly decreases the viability of glioma cells, indicating its potential as a therapeutic agent for brain tumors.

Industrial Applications

The compound is utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and ability to form derivatives with desired properties.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 4-Bromo-6-chloropyridazin-3-amines | Low | Moderate |

| 6-Methylpyridazin-3-amines | High | Low |

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural variations and their implications:

Key Research Findings

- Steric Effects : Methyl and cyclopropyl groups in this compound and its analogs influence regioselectivity in cross-coupling reactions, often requiring tailored catalysts (e.g., Pd(PPh₃)₄) .

- Electronic Tuning : Fluorine in the 4-fluorophenyl derivative () lowers electron density at the pyridazine core, accelerating nucleophilic aromatic substitution .

Biological Activity

4-Bromo-6-methylpyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

This compound can be synthesized through various methods, primarily involving the bromination of 6-methylpyridazin-3-amine. The compound exhibits distinct chemical reactivity due to the presence of both a bromine atom and a methyl group on the pyridazine ring, which influences its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition Concentration (BIC) |

|---|---|---|

| Staphylococcus aureus | 15.625 μM | 62.216 μg/mL |

| Enterococcus faecalis | 62.5 μM | 124.432 μg/mL |

| Pseudomonas aeruginosa | 31.108 μM | 124.432 μg/mL |

The compound's mechanism of action involves the inhibition of protein synthesis pathways, leading to bactericidal effects on Gram-positive bacteria .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, potentially through the modulation of specific signaling pathways.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in viability of glioma cells, indicating its potential as a therapeutic agent for brain tumors .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The bromine atom enhances its binding affinity to specific enzymes and receptors involved in disease pathways, leading to altered cellular functions.

Interaction with Enzymes

Research has indicated that this compound may inhibit enzymes critical for tumor growth and bacterial survival, such as proteases and kinases. The specific interactions can lead to downstream effects that hinder cellular proliferation and biofilm formation.

Comparison with Related Compounds

When compared to similar compounds like 4-Bromo-6-chloropyridazin-3-amine and 6-Methylpyridazin-3-amines, the unique substitution pattern of this compound provides distinct biological activities and reactivity profiles .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 4-Bromo-6-chloropyridazin-3-amines | Low | Moderate |

| 6-Methylpyridazin-3-amines | High | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-methylpyridazin-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Nucleophilic substitution reactions are commonly employed for brominated heterocycles. For example, substituting bromine in bromopyridazine derivatives with amines under controlled conditions (e.g., using DMF or THF as solvents at 60–80°C) can yield the target compound . Optimize reaction time and stoichiometry (e.g., 1.2–1.5 equivalents of amine nucleophile) to minimize side products. Monitor progress via TLC or HPLC.

Q. How can the purity of this compound be assessed, and what analytical techniques are critical for characterization?

- Methodological Answer : Use a combination of techniques:

- HPLC/GC : For purity assessment (>98% by area normalization) .

- NMR Spectroscopy : Confirm structural integrity via and NMR, focusing on bromine-induced deshielding and amine proton signals .

- Mass Spectrometry : Validate molecular weight (theoretical MW: ~214.05 g/mol) via ESI-MS or HRMS .

Q. What solvents are suitable for recrystallization of this compound, and how does temperature affect solubility?

- Methodological Answer : Solubility trends for similar bromopyridazines (e.g., 6-chloropyridazin-3-amine) show increased solubility in polar aprotic solvents (DMF, acetone) with rising temperature. Use a gradient recrystallization method: dissolve in hot DMF, filter, and slowly cool to 4°C. Isolate crystals via vacuum filtration .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for functionalizing this compound?

- Methodological Answer : Employ density functional theory (DFT) to model reaction energetics. For example, calculate activation barriers for bromine substitution at the 4-position using Gaussian or ORCA software. Compare with experimental outcomes to validate predictive accuracy. Tools like SHELXT (for crystallography) can also assist in structural refinement .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for derivatives of this compound?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Use variable-temperature NMR to identify tautomeric equilibria. For impurity analysis, employ LC-MS to detect byproducts and optimize purification (e.g., column chromatography with EtOAc/hexane gradients) .

Q. How can high-throughput screening (HTS) be applied to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : Design a library of derivatives via Suzuki coupling or Buchwald-Hartwig amination. Use automated liquid handlers to prepare microplates and screen against targets (e.g., kinases, GPCRs). Validate hits with dose-response assays (IC/EC) and orthogonal methods (SPR, ITC) .

Q. What are the challenges in crystallizing this compound, and how can SHELX programs improve structure determination?

- Methodological Answer : Bromine’s high electron density can complicate X-ray diffraction. Use SHELXL for refinement: input initial coordinates from SHELXS, apply anisotropic displacement parameters, and validate with R-factor convergence (<5%). For twinned crystals, employ SHELXD for dual-space structure solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.